molecular formula C12H17NO2 B1485518 trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867521-07-0

trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B1485518
CAS No.: 1867521-07-0
M. Wt: 207.27 g/mol
InChI Key: SYKDKNFMLYNCPI-VXGBXAGGSA-N
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Description

trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:

  • Formation of the Cyclobutanol Core: : The cyclobutanol ring can be synthesized through cyclization reactions of appropriate precursors.

  • Introduction of the Methoxyphenyl Group: : This involves the reaction of the cyclobutanol core with a methoxyphenyl derivative under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids, or their derivatives.

  • Reduction: : Alcohols or other reduced forms.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

  • Industry: : It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol: can be compared to other similar compounds, such as:

  • trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

  • trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol

  • trans-2-{[(4-Methoxyphenyl)ethyl]amino}cyclobutan-1-ol

These compounds share structural similarities but differ in the position or nature of the substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10-4-2-9(3-5-10)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKDKNFMLYNCPI-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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